molecular formula C8H7N3O3S2 B14546650 3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid CAS No. 62177-45-1

3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid

Cat. No.: B14546650
CAS No.: 62177-45-1
M. Wt: 257.3 g/mol
InChI Key: ONWGNVPCDADIMA-UHFFFAOYSA-N
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Description

3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid is a complex organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the sulfaneylidenemethylidene and glycyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62177-45-1

Molecular Formula

C8H7N3O3S2

Molecular Weight

257.3 g/mol

IUPAC Name

5-[(2-isothiocyanatoacetyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H7N3O3S2/c1-4-6(8(13)14)7(16-11-4)10-5(12)2-9-3-15/h2H2,1H3,(H,10,12)(H,13,14)

InChI Key

ONWGNVPCDADIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)CN=C=S

Origin of Product

United States

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